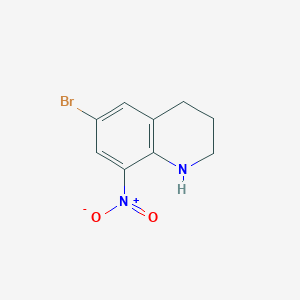

6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline

Descripción general

Descripción

6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a nitro group at the 8th position on the quinoline ring, along with a tetrahydro structure at positions 1, 2, 3, and 4. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by nitration. The bromination can be achieved using bromine in the presence of a suitable solvent such as nitrobenzene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 8-position activates the adjacent bromine atom at the 6-position for nucleophilic substitution. This reactivity is exploited in the synthesis of cyclic amines:

-

Reagents : Morpholine or piperazine under microwave-assisted conditions (150 W, 90–120°C) with triethylamine as a base.

-

Outcomes :

Mechanism : The nitro group enhances the electron deficiency of the quinoline ring, facilitating SNAr at C-6. The reaction proceeds via a Meisenheimer intermediate stabilized by resonance .

N-Oxidation Reactions

N-Oxidation of the pyridine nitrogen alters the electronic environment, enabling further functionalization:

-

Conditions :

-

Steric Effects : N-Oxidation fails for 6,8-dibromoquinoline due to steric hindrance from the C-8 bromine .

Impact : The N-oxide form directs nitration to the pyridine ring (C-4 or C-5) via its +R effect .

Nitration of N-Oxide

-

Reagents : HNO₃/H₂SO₄ at 0°C.

-

Products :

Direct Bromination

Bromination occurs preferentially at the 3-position of the quinoline ring due to resonance effects:

Nitro to Amino Reduction

-

Application : Reduction of 6-bromo-8-nitroquinoline to 8-amino-6-bromoquinoline, a precursor for hydroxylation .

Hydroxylation

Suzuki-Miyaura Coupling

The bromine atom enables cross-coupling reactions for introducing aryl/heteroaryl groups:

Comparative Reaction Data

Structural and Spectral Insights

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 6-bromo-8-nitro-1,2,3,4-tetrahydroquinoline and its derivatives. The following points summarize key findings:

- In Vitro Studies: The compound exhibits significant antiproliferative effects against various cancer cell lines including HeLa (cervical), HT29 (colon), and C6 (glioma) cells. For instance, at concentrations of 10 µg/mL and above, it inhibited cell proliferation effectively compared to standard chemotherapy agents like 5-Fluorouracil .

- Mechanism of Action: The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and interfere with critical cellular pathways involved in tumor growth .

Antifungal Activity

This compound has also shown promising antifungal properties:

- Fungitoxicity Testing: Compounds derived from this structure were tested against several fungi including Aspergillus niger and Trichophyton mentagrophytes. Results indicated that certain derivatives possess significant antifungal activity at low concentrations (below 1 µg/mL) .

- Structure-Activity Relationship: The presence of bromine and nitro groups in specific positions enhances the fungitoxicity of the compounds. These findings suggest that modifications to the structure can lead to improved antifungal efficacy .

Synthetic Intermediate

In addition to its biological applications, this compound serves as a valuable synthetic intermediate in organic chemistry:

- Versatile Building Block: The compound can undergo further chemical transformations to yield a variety of other bioactive molecules. Its reactivity allows for the introduction of different functional groups through substitution reactions .

Summary Table of Applications

| Application Type | Activity Description | Key Findings |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | Significant activity against HeLa and HT29 cells |

| Induces apoptosis | Mechanisms involve interference with cell signaling | |

| Antifungal | Effective against various fungal strains | Low MIC values indicating potent antifungal activity |

| Structure modifications enhance efficacy | Bromine and nitro groups critical for activity | |

| Synthetic Uses | Serves as an intermediate for further synthesis | Useful for creating diverse bioactive compounds |

Mecanismo De Acción

The mechanism of action of 6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and the quinoline ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

- 6-Bromo-1,2,3,4-tetrahydroquinoline

- 8-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Comparison: 6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities due to the combined effects of these functional groups .

Actividad Biológica

6-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline (6-Bromo-8-Nitro-THQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines its biological activity based on recent findings, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

This compound is a heterocyclic organic compound characterized by the presence of bromine and nitro functional groups. Its molecular formula is , which contributes to its unique reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-Bromo-8-Nitro-THQ. It has been tested against various cancer cell lines, including HeLa (cervical cancer), HT29 (colon cancer), and C6 (glioblastoma). The following table summarizes the findings:

| Cell Line | IC50 (µg/mL) | Comparison with 5-FU | Mechanism |

|---|---|---|---|

| HeLa | 10 | More potent | Induces apoptosis by disrupting cell cycle |

| HT29 | 30 | Comparable | Inhibits proliferation through cell cycle arrest |

| C6 | 30 | Less potent | Modulates apoptosis pathways |

In a study published in TUBITAK Chemistry, 6-Bromo-8-nitro derivatives demonstrated significant inhibition of tumor cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

The mechanism by which 6-Bromo-8-Nitro-THQ exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

- Angiogenesis Inhibition : Some studies suggest that it may inhibit angiogenesis, thereby limiting tumor growth by reducing blood supply .

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study reported efficient synthesis methods for various substituted tetrahydroquinolines, including 6-Bromo-8-nitro derivatives. These compounds were evaluated for their anticancer activities against multiple cell lines, showing promising results .

- Structure-Activity Relationship (SAR) : The relationship between the chemical structure of 6-Bromo-8-nitro derivatives and their biological activity has been explored. Modifications in substitution patterns significantly impact their potency against cancer cells .

- Comparative Studies : In comparative studies with other quinoline derivatives, 6-Bromo-8-nitro exhibited superior anticancer activity in certain assays, highlighting its potential as a lead compound for drug development .

Propiedades

IUPAC Name |

6-bromo-8-nitro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h4-5,11H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXRHKPJSMYORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859958-91-1 | |

| Record name | 6-bromo-8-nitro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.